2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a benzimidazole core linked to a pyridine moiety via a thioether linkage. The unique structural features of this compound contribute to its diverse biological activities, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It is known that the n-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .
Biochemical Pathways
Similar compounds have been synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Result of Action
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the chloromethyl group of 2-chloromethylpyridine, resulting in the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl) pyrimidine derivatives: These compounds also exhibit significant biological activities, including antimicrobial, antiviral, and antifibrotic properties.
Thioxopyrimidines: Known for their diverse biological activities such as antioxidant, radioprotective, and anticancer properties.
Uniqueness
2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole core and a pyridine moiety linked via a thioether bond. This structural feature contributes to its potent antiproliferative activity and ability to induce apoptosis in cancer cells, making it a promising scaffold for the development of new anticancer agents .
Properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLITYYGQMDTHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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